

physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-methyl-3,5-dinitrobenzene

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An In-depth Technical Guide to 1-Bromo-2-methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-2-methyl-3,5-dinitrobenzene** (CAS No. 18242-38-1), a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a scientific framework for its utilization in research and development.

Core Molecular Identity and Physicochemical Profile

1-Bromo-2-methyl-3,5-dinitrobenzene is a poly-substituted benzene ring, featuring a bromine atom, a methyl group, and two nitro groups. This unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups dictates its chemical reactivity and physical characteristics.

Structural Representation

The structural formula and connectivity of **1-Bromo-2-methyl-3,5-dinitrobenzene** are depicted below.

Caption: 2D structure of **1-Bromo-2-methyl-3,5-dinitrobenzene**.

Key Physicochemical Data

The following table summarizes the known and estimated physical properties of this compound. It is important to note that while some data is reported for this specific molecule, other values are inferred from closely related analogs due to a lack of comprehensive experimental data in the public domain.

Property	Value	Source / Notes
CAS Number	18242-38-1	[1][2]
Molecular Formula	C ₇ H ₅ BrN ₂ O ₄	[1][2]
Molecular Weight	261.03 g/mol	[1][2][3]
Appearance	Solid	[3]
Melting Point	Not explicitly reported. Expected to be a solid with a defined melting point, similar to related compounds like 1-Bromo-2,4-dinitrobenzene (71-73 °C).[4]	Inferred
Boiling Point	331.2 ± 37.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm ³	[1]
Solubility	Expected to have low solubility in water and good solubility in common organic solvents like acetone, DMSO, and chlorinated solvents. The related 1-bromo-3,5-dinitrobenzene is slightly soluble in water.[5]	Inferred
Flash Point	154.1 ± 26.5 °C	[1]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for **1-Bromo-2-methyl-3,5-dinitrobenzene** are not readily available, its spectral characteristics can be predicted based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers in identifying and characterizing this molecule during synthesis and subsequent reactions.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

- **Aromatic Protons:** Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetrical substitution pattern, these protons are not chemically equivalent and would likely appear as doublets, with potential long-range coupling. The strong electron-withdrawing effect of the two nitro groups will shift these protons significantly downfield.
- **Methyl Protons:** A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework.

- **Aromatic Carbons:** Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded (shifted downfield). The carbon attached to the bromine will also show a characteristic shift.
- **Methyl Carbon:** A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

- **N-O Stretching:** Strong, sharp absorption bands are expected for the asymmetric and symmetric stretching of the nitro groups, typically around 1520-1560 cm^{-1} and 1340-1370 cm^{-1} , respectively.
- **C-H Stretching:** Aromatic C-H stretching vibrations will appear above 3000 cm^{-1} .
- **C-Br Stretching:** A weaker absorption in the fingerprint region (below 1000 cm^{-1}) can be attributed to the C-Br bond.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for bromine.

- **Molecular Ion Peak (M^+):** A prominent molecular ion peak should be observed at m/z 260 and 262, with a relative intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.
- **Fragmentation:** Common fragmentation patterns would involve the loss of NO_2 , NO , and the bromine atom.

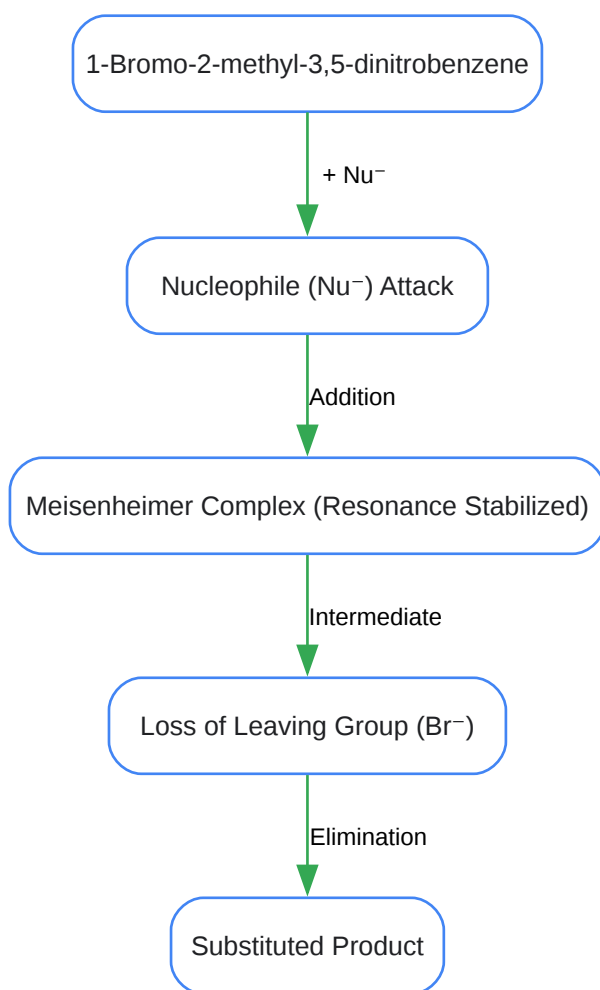
Chemical Properties and Reactivity

The reactivity of **1-Bromo-2-methyl-3,5-dinitrobenzene** is governed by the interplay of its functional groups. The two nitro groups are powerful electron-withdrawing groups, which strongly activate the benzene ring towards nucleophilic aromatic substitution (S_NAr).

Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reactivity for this compound is expected to be S_NAr . The positions ortho and para to the nitro groups are highly activated. In this molecule, the bromine atom is a good leaving group and is situated in a position activated by both nitro groups.

- **Mechanism:** The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.



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